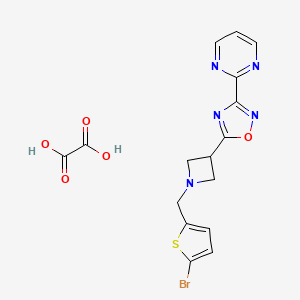![molecular formula C21H20ClN5O2 B2374448 N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358331-06-2](/img/structure/B2374448.png)
N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diverse Synthesis
A diversified synthesis approach for derivatives of 2-(4-oxo[1,2,3]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, which includes compounds similar to the one , has been demonstrated. This synthesis employs a Ugi four-component reaction and a copper-catalyzed tandem reaction, enabling rapid access to complex fused tricyclic scaffolds using readily available starting materials (An et al., 2017).
Inotropic Activity
A series of related compounds have been synthesized and evaluated for their inotropic activity by measuring the stroke volume in isolated rabbit heart preparations. Some derivatives exhibited better in vitro positive inotropic activity than existing drugs, indicating potential application in cardiovascular research (Wu et al., 2012).
Antiallergic Agents
Research on 1,2,4-Triazolo[4,3-a]quinoxaline derivatives, closely related to the queried compound, has shown significant antiallergic activity. These agents have been effective in inhibiting antigen-induced release of histamine and rat passive cutaneous anaphylaxis, providing insights into potential therapeutic applications for allergies (Loev et al., 1985).
Antidepressant Potential
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally related to the compound , have been studied for their potential as rapid-acting antidepressant agents. These compounds have shown significant activity in behavioral despair models in rats and might offer new avenues for antidepressant therapy (Sarges et al., 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar to the compound of interest, have been designed and synthesized with structural requirements for anticancer activity. Some of these derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential applications in cancer research (Reddy et al., 2015).
Anticonvulsant Properties
Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide have shown promising anticonvulsant properties. Some compounds in this series exhibited significant activities in metrazol-induced convulsions models, indicating their potential in epilepsy treatment (Alswah et al., 2013).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-2-7-18-24-25-20-21(29)26(16-10-5-6-11-17(16)27(18)20)13-19(28)23-12-14-8-3-4-9-15(14)22/h3-6,8-11H,2,7,12-13H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQILEAASYKMQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)





![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)



![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)
![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)